Hispolon

Overview

Description

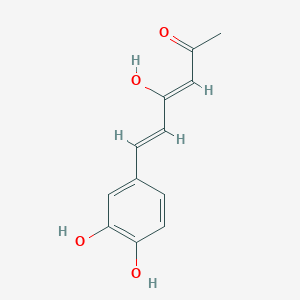

Hispolon is a bio-active isolate of Phellinus linteus . It is a polyphenolic compound that has been reported to exhibit antioxidant, antiproliferative, and antitumor activities . Hispolon is derived from the fruiting body of the mushroom Phellinus linteus .

Synthesis Analysis

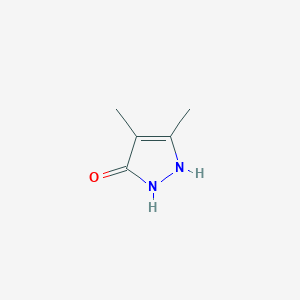

Hispolons are natural products known to possess cytoprotective, antioxidant, and anti-cancer activities . Efforts have been made to optimize the structure with bioisosteric replacement of 1,3-diketo functional group with the corresponding pyrazole and isoxazole moieties .

Molecular Structure Analysis

Hispolon has a molecular formula of C12H12O4 . Its molecular weight is 220.20 .

Chemical Reactions Analysis

Hispolon has been found to induce apoptosis in cancer cells . It has also been reported to suppress the secretion and expression of MMP-9 by blocking the activation of the transcription factor, NF-κB .

Physical And Chemical Properties Analysis

Hispolon is a light yellow to yellow solid . It has a molecular weight of 220.20 and a molecular formula of C12H12O4 .

Scientific Research Applications

Anticancer Properties Hispolon has been identified as a potent polyphenol with emerging applications in cancer treatment. Studies have demonstrated its ability to target various cellular signaling pathways, including PI3K/Akt, MAPK, and NF-κB, thereby inducing apoptosis, halting cell cycle progression, and inhibiting metastasis in different cancer cell lines. For instance, hispolon's effectiveness against human hepatocellular carcinoma Hep3B cells is evident through cell cycle arrest at the S phase and induction of apoptotic cell death. Similarly, it exhibits anticancer activity in acute myeloid leukemia (AML) cells by activating caspases and PARP cleavage. The compound also shows potential in treating estrogen receptor-positive breast cancer cells through modulation of estrogen receptor alpha (Sarfraz et al., 2020) (Huang et al., 2011) (Hsiao et al., 2013) (Jang et al., 2015).

Anti-Inflammatory and Antioxidant Effects Hispolon's role extends beyond anticancer properties, with notable anti-inflammatory and antioxidant effects. Research involving acute lung injury models has revealed its capability to regulate pro-inflammatory mediators and mitigate histological alterations, oxidative stress-mediated ER stress-induced apoptosis, and autophagy. These findings highlight hispolon's potential therapeutic application in managing major anterior segment lung diseases (Huang et al., 2020).

Immunomodulatory Effects Hispolon also exhibits immunomodulatory effects, as demonstrated by its impact on lipopolysaccharide (LPS)-induced RAW264.7 cells and mitogen/alloantigen-stimulated spleen lymphocytes of mice. It has shown potential in treating immune-mediated inflammatory diseases by exerting antioxidant, anti-inflammatory, and antiproliferative activities (Lee et al., 2022).

Enhanced Drug Delivery Recent studies have focused on improving hispolon's bioavailability and clinical translation. The formulation of hispolon cyclodextrin complexes and their inclusion in liposomes has been explored to enhance delivery in melanoma cell lines, suggesting a novel approach to increase the chemotherapeutic efficiency of hispolon and similar water-insoluble drug molecules (Poudel et al., 2022).

Mechanism of Action

Hispolon fights against cancer via induction of apoptosis, halting cell cycle, and inhibition of metastasis by targeting various cellular signaling pathways including PI3K/Akt, MAPK, and NF-κB . It has been found to activate caspase‑3, caspase‑8, and caspase‑9, while downregulating the expression of cell survival proteins such as cFLIP, Bcl‑2, and Bcl‑xL and upregulating the expression of Bax and truncated Bid .

Safety and Hazards

properties

IUPAC Name |

(3Z,5E)-6-(3,4-dihydroxyphenyl)-4-hydroxyhexa-3,5-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-8(13)6-10(14)4-2-9-3-5-11(15)12(16)7-9/h2-7,14-16H,1H3/b4-2+,10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVIEIMMEUCFMW-QXYPORFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C=CC1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)O)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045719 | |

| Record name | Hispolon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hispolon | |

CAS RN |

173933-40-9 | |

| Record name | Hispolon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173933-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hispolon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)

![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)

![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)